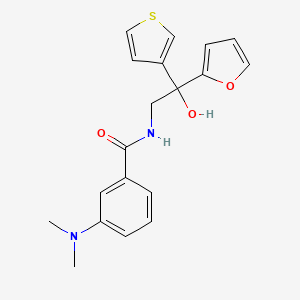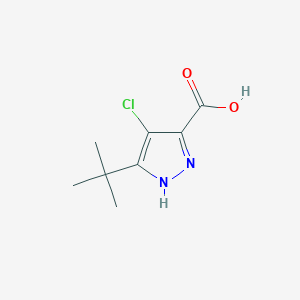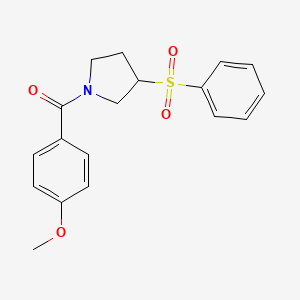![molecular formula C11H13NO4S B2515872 dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate CAS No. 302949-27-5](/img/structure/B2515872.png)
dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate, is a derivative of thiophene, which is a sulfur-containing heterocycle. The thiophene moiety is known for its aromaticity and is a core structure in various pharmaceuticals and organic materials. The compound appears to be a functionalized thiophene with potential reactivity due to its amino and ester groups.
Synthesis Analysis
The synthesis of related thiophene derivatives has been explored in several studies. For instance, the reaction of 2-aminothiazoles with dimethyl acetylenedicarboxylate has been shown to lead to pyridine derivatives through a sequence of reactions initiated by a [2 + 2] cycloaddition, followed by a disrotatory ring opening of fused cyclobutenes . Similarly, the Gewald reaction, a three-component condensation involving cyclohexanones, alkyl cyanoacetates, and sulfur, has been used to synthesize alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, which can be further oxidized or dehydrogenated to yield the corresponding 2-aminobenzo[b]thiophene-3-carboxylates .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their chemical reactivity and physical properties. For example, the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was studied using single crystal X-ray analysis, revealing a slightly distorted square-planar arrangement . Although not directly related to the compound , this study highlights the importance of molecular structure in understanding the properties of thiophene derivatives.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. The photocyclization quantum yield of a related compound, 2,2′-dimethyl-3,3′-(perfluorocyclopentene-1,2-diyl)bis(benzo[b]thiophene-6-sulfonate), was found to increase when included in a cyclodextrin cavity, indicating that the environment can significantly affect the reactivity of these compounds . Additionally, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been investigated, leading to the synthesis of thieno[2,3-d]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the inclusion of a thiophene derivative in a cyclodextrin cavity can enhance its photocyclization quantum yield . The crystal structure analysis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate provided insights into the hydrogen bonding and van der Waals interactions that are crucial for the stability of the structure . Moreover, the synthesis and characterization of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound with a thiophene-like structure, were supported by various spectroscopic techniques and theoretical calculations, highlighting the importance of such methods in understanding the properties of these compounds .
科学的研究の応用
Thiophene Derivatives in Scientific Research
Thiophene derivatives are a class of compounds that include a thiophene ring, a sulfur-containing five-membered aromatic ring. These compounds are significant in various fields of scientific research due to their versatile chemical properties and potential for various applications.
Synthesis and Chemical Properties :Research into thiophene derivatives often focuses on their synthesis and the exploration of their chemical properties. These compounds can be synthesized using various methods, including traditional organic synthesis techniques and more novel approaches. The chemical reactivity of thiophene derivatives allows for the creation of a wide range of compounds with diverse functionalities. Studies on the synthesis of thiophene derivatives highlight their potential in creating materials with desirable chemical and physical properties for use in pharmaceuticals, materials science, and organic electronics (Xuan, 2020).
Biomedical Applications :Thiophene derivatives have been extensively studied for their potential biomedical applications. They exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The structural diversity of thiophene compounds enables them to interact with various biological targets, making them valuable in drug development and medicinal chemistry. The exploration of thiophene derivatives in this context aims to develop new therapeutic agents that can address unmet medical needs (Khan & Giridhar, 2015).
Material Science and Electronics :In the field of materials science, thiophene derivatives are investigated for their electronic properties, which make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to modify the electronic properties of thiophene derivatives through chemical synthesis allows for the design of materials with specific characteristics, such as conductivity, electron mobility, and luminescence. This research direction focuses on the development of new materials for energy conversion, storage, and efficient electronic devices (Xuan, 2020).
特性
IUPAC Name |
dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-15-10(13)5-3-4-6-7(5)8(9(12)17-6)11(14)16-2/h5H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCZBEUPNBGZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methoxy-1, 2-dihydrospiro[indole-3,4-piperidine]-2-one hydrochloride](/img/structure/B2515795.png)
![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2515796.png)
![(E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2515797.png)
![2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol](/img/structure/B2515798.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B2515800.png)
![N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2515802.png)
![5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2515803.png)

![N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2515806.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2515809.png)
